molecular formula C17H21ClN4O2 B7631274 5-chloro-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]pyrimidin-4-amine

5-chloro-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]pyrimidin-4-amine

Cat. No. B7631274
M. Wt: 348.8 g/mol
InChI Key: KOGVRLUGFCCRMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]pyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in the scientific community due to its potential as a therapeutic agent in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 5-chloro-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]pyrimidin-4-amine is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also modulates the immune response by regulating the production of cytokines and chemokines.
Biochemical and Physiological Effects:
5-chloro-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]pyrimidin-4-amine has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits the migration and invasion of cancer cells, thereby preventing the spread of cancer to other parts of the body. Additionally, it exhibits anti-inflammatory and analgesic effects by reducing the production of pro-inflammatory cytokines and modulating the activity of certain pain receptors.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-chloro-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]pyrimidin-4-amine in lab experiments is its potent antitumor activity against various cancer cell lines. It also exhibits low toxicity towards normal cells, making it a potential candidate for further development as a therapeutic agent. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for the research and development of 5-chloro-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]pyrimidin-4-amine. One area of interest is the development of novel formulations that can improve the solubility and bioavailability of the compound. Another area of research is the identification of the specific molecular targets of the compound, which can provide insights into its mechanism of action and potential therapeutic applications. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical settings.

Synthesis Methods

The synthesis of 5-chloro-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]pyrimidin-4-amine involves the reaction of 5-chloro-4-formylpyrimidine with 2-(4-methoxyphenyl)-2-morpholin-4-ylethylamine in the presence of a suitable base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization to obtain a pure compound.

Scientific Research Applications

5-chloro-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]pyrimidin-4-amine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. It also exhibits anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

5-chloro-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O2/c1-23-14-4-2-13(3-5-14)16(22-6-8-24-9-7-22)11-20-17-15(18)10-19-12-21-17/h2-5,10,12,16H,6-9,11H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGVRLUGFCCRMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CNC2=NC=NC=C2Cl)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]pyrimidin-4-amine

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